Product packaging for Tasidotin(Cat. No.:CAS No. 192658-64-3)

Tasidotin

Cat. No.: B067612
CAS No.: 192658-64-3
M. Wt: 606.8 g/mol
InChI Key: QMCOCIWNMHBIIA-LROMGURASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tasidotin (also known as ILX-651 and synthadotin) is a potent, cell-permeant synthetic derivative of the antimitotic peptide dolastatin 15. It functions as a microtubule-targeting agent by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics during mitosis. This mechanism leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cells. This compound's primary research value lies in its investigation as a potential therapeutic agent for a variety of cancers, including melanoma, prostate, and non-small cell lung cancer. Its metabolic profile, which involves conversion to an active carboxylic acid metabolite, provides a valuable model for studying prodrug kinetics and tumor-specific drug activation. This compound is an essential tool for researchers in oncology and cell biology for exploring mechanisms of antimitotic resistance, evaluating combination therapies, and advancing the understanding of cytoskeleton dynamics in disease pathogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H58N6O5 B067612 Tasidotin CAS No. 192658-64-3

Properties

CAS No.

192658-64-3

Molecular Formula

C32H58N6O5

Molecular Weight

606.8 g/mol

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

QMCOCIWNMHBIIA-LROMGURASA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

sequence

VVVPP

Synonyms

BSF 223651
BSF-223651
BSF223651
ILX 651
ILX-651
ILX651
LU 223651
LU-223651
LU223651
syn-D cpd
synthadotin
tasidotin
tasidotin hydrochloride

Origin of Product

United States

Historical Development and Preclinical Rationale

Direct Microtubule System Interaction

This compound directly interacts with tubulin, the protein subunit that polymerizes to form microtubules, thereby influencing their structural integrity and dynamic behavior. nih.govnih.gov

This compound, as an analog of dolastatin-15, exhibits specific binding characteristics to tubulin. nih.gov

This compound binds to tubulin, though with a relatively moderate affinity compared to some of its related compounds. For instance, this compound weakly inhibits the polymerization of purified tubulin into microtubules, with an IC50 of approximately 30 µmol/L. nih.govwikipedia.orgnih.govciteab.com Its major intracellular metabolite, this compound C-carboxylate, demonstrates significantly higher potency, being 10 to 30 times more active in altering microtubule dynamic instability and inhibiting polymerization. nih.govwikipedia.orgnih.govwikimedia.org Specifically, this compound C-carboxylate achieves a 60% inhibition of microtubule polymerization at 5 µmol/L, a concentration at which this compound shows no detectable effect. wikimedia.org Comparisons with other dolastatin analogs reveal that dolastatin 15 is 2 to 3 times more active, and dolastatin 10 is more than 12 times more active than this compound as an inhibitor of tubulin assembly. jkchemical.com The P5 metabolite of this compound is also more potent in inhibiting tubulin assembly than this compound, dolastatin 15, and cemadotin. jkchemical.com

Table 1: Relative Inhibitory Activity on Tubulin Assembly

CompoundIC50 for Tubulin Polymerization (µmol/L)Relative Potency (vs. This compound)
This compound~30 nih.govwikipedia.orgnih.govciteab.com1x
This compound C-carboxylate~1-2 (seeded polymerization) wikimedia.org20-40x
Dolastatin 15N/A (more active than this compound) jkchemical.com>2-3x
Dolastatin 10N/A (more active than this compound) jkchemical.com>12x
P5N/A (more active than this compound) jkchemical.com>1x (vs. This compound, Dolastatin 15, Cemadotin)

This compound is classified as a Vinca (B1221190) site binder, indicating that it interacts with tubulin in the vicinity of the Vinca alkaloid binding domain. nih.gov This binding is thought to occur primarily at the β-subunits of tubulin. nih.gov The differential effects observed at microtubule plus and minus ends suggest that this compound's binding to β-subunits at the minus ends may lead to an exaggeration of strain, consequently weakening the lateral interactions between protofilaments. nih.gov This contrasts with its effects at the plus ends, where it appears to strengthen intra-protofilament interactions, similar to the action of vinblastine. nih.gov

This compound significantly impacts the dynamic instability of microtubules, which is crucial for their biological functions, particularly during mitosis. nih.govwikipedia.org

While this compound does inhibit tubulin polymerization in vitro, this effect is relatively weak. A concentration of 10 µmol/L this compound reduces the final extent of polymerization by only approximately 10%. nih.govwikimedia.org Substantial inhibition, around 45%, requires higher concentrations of 25 µmol/L or more. nih.govwikimedia.org In contrast, its metabolite, this compound C-carboxylate, is considerably more potent, inhibiting polymerization much more strongly. wikimedia.org

A notable effect of this compound is its suppression of microtubule nucleation, particularly in microtubule-associated protein (MAP)-rich microtubules. nih.govwikimedia.org This suppression leads to an increase in the mean length of microtubules and a decrease in their number concentration. nih.govwikimedia.org For example, 5 µmol/L this compound increased the mean microtubule length from 15.8 ± 0.3 µm to 37.5 ± 1.1 µm, while 10 µmol/L increased it to 49.2 ± 1.7 µm. nih.govwikimedia.org Concurrently, the microtubule number concentration decreased from 5.2 × 10^-10 per mL in controls to 2.1 × 10^-10 and 1.2 × 10^-10 per mL at 5 µmol/L and 10 µmol/L this compound, respectively. nih.govwikimedia.org This effect on nucleation is not attributed to a depletion of MAPs. nih.gov this compound can also induce a prolonged lag phase in microtubule assembly at concentrations between 25 and 40 µmol/L. fishersci.ca

Table 2: Effects of this compound on MAP-rich Microtubule Nucleation

This compound Concentration (µmol/L)Mean Microtubule Length (µm)Microtubule Number Concentration (per mL)
Control15.8 ± 0.3 nih.govwikimedia.org5.2 × 10^-10 nih.govwikimedia.org
537.5 ± 1.1 nih.govwikimedia.org2.1 × 10^-10 nih.govwikimedia.org
1049.2 ± 1.7 nih.govwikimedia.org1.2 × 10^-10 nih.govwikimedia.org

Modulation of Microtubule Dynamic Instability

This compound significantly suppresses the dynamic instability behavior of microtubules, primarily at their plus ends, at concentrations approximately 5 to 10 times lower than those needed to inhibit tubulin polymerization wikipedia.orgnih.gov. In contrast, it enhances dynamic instability at the minus ends of microtubules wikipedia.orgnih.govciteab.com. This differential modulation at opposite microtubule ends highlights a unique aspect of this compound's interaction with the microtubule cytoskeleton.

This compound strongly stabilizes microtubules at their plus ends, leading to several key alterations in their dynamic behavior wikipedia.orgnih.govnih.gov.

A major action of this compound at microtubule plus ends is the reduction of both the rate and length of microtubule shortening events wikipedia.orgnih.govnih.govnih.govnih.gov. For instance, at a concentration of 10 µmol/L, this compound was observed to suppress the shortening rate by 53%, decreasing it from a control rate of 28.4 µm/min to 13.3 µm/min nih.gov.

Table 1: Effect of this compound on Microtubule Plus-End Shortening Rate

Parameter Control (µm/min) This compound (10 µmol/L) (µm/min) Suppression (%)
Shortening Rate 28.4 13.3 53

(Note: This table is presented as a static representation of data that would be interactive in a digital format.)

(Note: This table is presented as a static representation of data that would be interactive in a digital format.)

A notable characteristic of this compound's mechanism is its inability to inhibit the plus-end growth rate wikipedia.orgnih.govciteab.comnih.gov. This stands in contrast to other microtubule-targeted drugs, including related compounds like cemadotin, which typically reduce the growth rate when they affect polymer mass wikipedia.orgnih.govnih.gov. This compound only weakly decreases the length microtubules grow during growth events nih.gov.

In contrast to its stabilizing effects on microtubule plus ends, this compound enhances microtubule dynamic instability at their minus ends wikipedia.orgnih.govciteab.com. This enhancement is characterized by an increase in the shortening length, an increase in the fraction of time the microtubules spend shortening, and an elevated catastrophe frequency at the minus ends. Additionally, this compound reduces the rescue frequency at the minus ends wikipedia.org.

Influence on Minus-End Dynamics
Increase in Shortening Length and Frequency

At the minus ends of microtubules, this compound has been observed to increase the shortening length and the fraction of time that microtubules spend in a shortening phase. nih.govacrospharmatech.comchem960.com This indicates a profound disruption of the normal assembly and disassembly balance at these critical sites.

Alteration of Catastrophe and Rescue Frequencies

This compound significantly alters the frequencies of catastrophe and rescue events at microtubule minus ends. Specifically, it increases the catastrophe frequency (the switch from growth or pause to shortening) and reduces the rescue frequency (the switch from shortening to growth or pause). nih.govacrospharmatech.comchem960.com These changes collectively contribute to the destabilization of microtubule structures.

The quantitative effects of this compound on microtubule dynamic instability parameters at minus ends are summarized below:

ParameterEffect of this compound (Minus Ends)Reference
Shortening LengthIncreased nih.govacrospharmatech.comchem960.com
Fraction of Time ShorteningIncreased nih.govacrospharmatech.comchem960.com
Catastrophe FrequencyIncreased nih.govacrospharmatech.comchem960.com
Rescue FrequencyReduced nih.govacrospharmatech.comchem960.com

Cell Cycle Progression Inhibition

A key consequence of this compound's interaction with microtubules is its ability to inhibit cell cycle progression, particularly at the mitotic phase. acrospharmatech.comncats.io

Induction of Mitotic Arrest (G2-M Phase Block)

This compound effectively inhibits cell proliferation by inducing a mitotic arrest, specifically blocking cells in the G2-M phase of the cell cycle. nih.govacrospharmatech.comguidetopharmacology.orgncats.iogoogle.cominvivochem.com Studies in MCF7/GFP breast cancer cells have shown that this compound inhibits proliferation with an IC50 of 63 nmol/L and induces half-maximal accumulation of cells at mitosis at a similar concentration of 72 nmol/L. nih.govacrospharmatech.comncats.io This indicates that mitotic inhibition is the primary mechanism by which this compound impedes cell proliferation. acrospharmatech.comncats.io

Cell Line (Assay)This compound IC50 (Proliferation)This compound IC50 (Mitotic Arrest)Reference
MCF7/GFP breast cancer cells63 nmol/L72 nmol/L nih.govacrospharmatech.comncats.io

Formation of Abnormal Spindles and Chromosome Distribution

This compound leads to aberrant organization of spindle microtubules without causing their complete depolymerization at antimitotic concentrations. acrospharmatech.comncats.io As this compound concentrations increase, there is a corresponding rise in the percentage of abnormal multipolar spindles. ncats.io Additionally, bipolar spindles become shorter, and chromosomes are loosely congressed, failing to form a compact metaphase plate. ncats.io At concentrations higher than the IC50, mitotic cells often display ball-shaped spheres of chromosomes with disorganized microtubule arrays. ncats.io

Pathways of Cell Death Induction

The suppression of spindle microtubule dynamics by this compound, which leads to mitotic arrest, ultimately results in cell death. acrospharmatech.comgoogle.com In preclinical studies, specifically in SK-ES1 and RH30 cell lines, it has been observed that more than half of the cells enter early or late apoptosis within 48 hours following this compound treatment. This suggests that the sustained mitotic block induced by this compound triggers apoptotic pathways as a downstream consequence of its primary microtubule-targeting activity.

Apoptosis Pathway Activation

This compound's cytotoxic effects are largely mediated through the activation of apoptotic pathways. Exposure to this compound leads to an accumulation of cells in the G2-M phase of the cell cycle, which ultimately results in apoptosis medchemexpress.com. Preclinical studies in pediatric sarcoma cell lines, such as RH30 and SK-ES1, demonstrated that this compound induces a G2-M arrest that persists for 48 hours even after the drug is removed medchemexpress.com. Within 24 hours of exposure, a majority of treated cells stained positive for Annexin V and/or 7-amino-actinomycin D, indicating the activation of apoptotic pathways medchemexpress.com. Furthermore, in in vivo xenograft models, a significant increase in apoptotic nuclei was observed in tumors harvested within 24 hours following a five-day course of this compound medchemexpress.com.

The half-maximal inhibitory concentrations (IC50) of this compound for growth inhibition have been determined across various human cancer cell lines, as detailed in the table below:

Cell LineHistologyThis compound IC50 (nM)Source
MCF7/GFPBreast Carcinoma63 nih.gov
K562Erythroid Leukemia20 nih.gov
OVCAR-3Ovarian Carcinoma60 nih.gov
HT-29Colon Carcinoma60 nih.gov
H460Lung Carcinoma500 nih.gov
LOXMelanoma1000 nih.gov
MDA-MB-435Breast Carcinoma4
HS 578-TBreast Carcinoma200
Ewing's Sarcoma linesSarcoma2-320 medchemexpress.com
Rhabdomyosarcoma linesSarcoma2-320 medchemexpress.com
Osteosarcoma linesSarcoma2-320 medchemexpress.com
Synovial Sarcoma linesSarcoma2-320 medchemexpress.com

Role of Spindle Microtubule Dynamics Suppression in Apoptosis

The core of this compound's cellular mechanism lies in its ability to suppress spindle microtubule dynamics. This compound modulates spindle microtubule behavior, leading to mitotic arrest without necessarily causing a complete depolymerization of the microtubules at its antimitotic IC50 concentrations researchgate.netnih.gov. Instead, it induces aberrant organization of the spindle microtubules. This modulation primarily involves the suppression of dynamic instability at the plus ends of microtubules, characterized by a reduction in the shortening rate, a decrease in the frequency of switching from growth to shortening (catastrophe frequency), and a diminished fraction of time the microtubules spend growing nih.gov. Conversely, this compound can enhance dynamic instability at the minus ends, increasing shortening length and catastrophe frequency while reducing rescue frequency nih.gov.

Broader Mechanistic Considerations for Dolastatin Class Analogs

This compound belongs to the dolastatin class of analogs, which are known for their potent antitumor activity and diverse mechanisms of action nih.gov. These compounds generally exert their anticancer effects by targeting tubulin, thereby interfering with microtubule assembly or stability and preventing the formation of a functional mitotic spindle. This interference leads to cell cycle arrest and the activation of apoptosis pathways. A notable characteristic of some dolastatin analogs is their ability to bind to tubulin at uncommon sites, such as the vinca domain, which can potentially circumvent certain resistance mechanisms observed with conventional tubulin-targeting drugs, including β-tubulin mutations or drug efflux.

Indirect Limitation of Angiogenesis

Beyond their direct cytotoxic effects on cancer cells, dolastatin class analogs, including this compound, are also investigated for their potential to indirectly limit angiogenesis within tumors. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, involving the proliferation and migration of endothelial cells. Microtubule-targeted drugs are known to be extraordinarily sensitive to these endothelial cell processes.

Inhibitors of microtubule polymerization, a characteristic shared by dolastatin analogs, can disrupt the process of angiogenesis. For instance, soblidotin, a synthetic derivative of dolastatin-10, has been shown to specifically damage tumor vasculature, exerting a considerable antivascular effect alongside its cytotoxic properties xcessbio.com. This suggests that by interfering with the microtubule dynamics essential for endothelial cell function, dolastatin analogs can indirectly impede the development of the tumor's blood supply.

Modulation of Inflammatory Responses

The broader class of dolastatins and their synthetic analogs are also explored for their capacity to modulate inflammatory responses within the tumor microenvironment. Some marine natural products, from which dolastatins are derived, have demonstrated anti-inflammatory activity aacrjournals.org. While direct, detailed evidence for this compound's specific role in modulating inflammatory responses is less extensively documented compared to its microtubule-targeting effects, the general mechanistic considerations for dolastatin class analogs indicate a potential for indirect influence on tumor-associated inflammation. The complex interplay between cancer progression and inflammatory processes suggests that compounds affecting cellular dynamics, like this compound, could have broader implications for the tumor microenvironment.

Metabolic Activation and Deactivation Pathways

Intracellular Conversion to Active Metabolites

Upon entering cells, Tasidotin is hydrolyzed to form active metabolites. nih.govnih.govevitachem.com

This compound is intracellularly hydrolyzed, leading to the formation of N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline, commonly referred to as P5. nih.govnih.govresearchgate.net This pentapeptide is also found in related compounds such as dolastatin 15 and cemadotin (B145586). nih.govnih.gov

P5 demonstrates greater activity as an inhibitor of tubulin polymerization compared to this compound. nih.govnih.govresearchgate.net Research indicates that P5 is substantially more potent than this compound in inhibiting microtubule assembly and dynamics. researchgate.net

Table 1: Comparative Potency of this compound and P5 on Tubulin Polymerization Inhibition

CompoundIC₅₀ for Tubulin Polymerization
This compound~30 µmol/L nih.govaacrjournals.org
P5More active than this compound nih.govnih.govresearchgate.net

The intracellular enzyme prolyl oligopeptidase is believed to be responsible for the degradation of this compound to P5. nih.govnih.govresearchgate.net This hydrolytic process is a key step in the metabolic activation of this compound within cells. nih.govnih.gov

This compound C-carboxylate is identified as a major intracellular metabolite of this compound. nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov Notably, N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5) and this compound C-Carboxylate refer to the same chemical entity. nih.govncats.io

This compound C-carboxylate significantly modulates the dynamic instability of purified microtubules. nih.govaacrjournals.org This metabolite is considerably more potent than the parent compound, this compound, in this regard, showing 10 to 30 times greater potency. nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov Furthermore, this compound C-carboxylate inhibits the polymerization of purified tubulin into microtubules much more strongly than this compound, demonstrating 20 to 40 times higher potency. aacrjournals.org

The primary actions of this compound C-carboxylate on microtubule dynamics include:

Reduction in the shortening rate of microtubules. nih.govaacrjournals.org

Decrease in the switching frequency from growth to shortening (catastrophe frequency). nih.govaacrjournals.org

Reduction in the fraction of time the microtubules grow. nih.govaacrjournals.org

Table 2: Comparative Potency of this compound and this compound C-Carboxylate on Microtubule Dynamic Instability and Polymerization

ActivityThis compoundThis compound C-Carboxylate
Modulation of Microtubule Dynamic InstabilitySuppresses at plus ends nih.govaacrjournals.org10-30x more potent than this compound nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov
Inhibition of Tubulin PolymerizationWeakly inhibits (~30 µmol/L IC₅₀) nih.govaacrjournals.org20-40x more potent than this compound aacrjournals.org

Formation of this compound C-Carboxylate

This compound C-Carboxylate Activity in Inhibiting Tubulin Polymerization

This compound undergoes intracellular hydrolysis to form N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline, commonly referred to as P5 or this compound C-carboxylate nih.govnih.gov. This metabolic conversion is crucial for its activity, as P5 demonstrates significantly greater potency as an inhibitor of tubulin assembly and microtubule dynamics compared to the parent compound, this compound nih.govnih.gov.

Specifically, this compound C-carboxylate (P5) is reported to be 10 to 30 times more potent than this compound in altering the dynamic instability of purified microtubules. In terms of direct tubulin polymerization inhibition, this compound C-carboxylate inhibits this process 20 to 40 times more strongly than this compound. While this compound itself weakly inhibits tubulin polymerization (with an IC50 of approximately 30 µmol/L), it strongly suppresses the dynamic instability of microtubules at their plus ends at concentrations 5 to 10 times lower than those required for polymerization inhibition. The primary actions of this compound C-carboxylate include reducing the shortening rate of microtubules, decreasing the switching frequency from growth to shortening (catastrophe frequency), and diminishing the fraction of time microtubules spend in a growth phase.

The comparative activities of this compound and its C-Carboxylate metabolite are summarized below:

CompoundTubulin Polymerization Inhibition (Relative Potency)Dynamic Instability Alteration (Relative Potency)
This compoundWeak (IC50 ~30 µmol/L)Strong suppression at plus ends
This compound C-Carboxylate (P5)20-40 times stronger than this compound10-30 times more potent than this compound

Pathways of Metabolite Degradation

Beyond its activation, this compound and its active metabolite P5 are subject to further degradation pathways within the cell.

The active metabolite P5 is not the final product of this compound's intracellular metabolism; it undergoes further degradation to N,N-dimethylvalyl-valyl-N-methylvalyl-proline (P4) and free proline nih.govnih.gov. Studies using radiolabeled this compound revealed that the tritium (B154650) label was confined to the second proline residue of both this compound and P5. The accumulation of substantial intracellular free proline across various cell lines strongly suggests the subsequent degradation of P5 to P4 nih.govnih.gov. The intracellular enzyme prolyl oligopeptidase is believed to be responsible for the initial degradation of this compound to P5 nih.gov. However, this enzyme is likely not involved in the conversion of P5 to P4, as inhibiting prolyl oligopeptidase led to an increase in the IC50 of P5, which would not be expected if it facilitated P5's degradation to an inactive form nih.gov.

In contrast to P5, N,N-dimethylvalyl-valyl-N-methylvalyl-proline (P4) exhibits minimal to no antitubulin activity nih.govnih.gov. Furthermore, P4 demonstrates little activity as a cytotoxic agent nih.gov. This indicates that the conversion of P5 to P4 represents a deactivation or detoxification pathway for the compound within cells.

Preclinical Efficacy Studies

In Vitro Cellular Activity

Tasidotin exhibits significant in vitro cellular activity, primarily through its ability to inhibit cell proliferation and induce cytotoxicity in various human tumor cell lines. mdpi.comnih.gov This activity is linked to its mechanism as a microtubule-targeted antimitotic agent. mdpi.comnih.gov

Preclinical investigations have revealed that this compound effectively inhibits the growth of a broad range of solid tumor cells, with submicromolar half-maximal inhibitory concentration (IC50) values observed across different cancer types. mdpi.comnih.govgoogle.com The antiproliferative effect of this compound is attributed to its ability to suppress spindle microtubule dynamics and inhibit mitotic progression. nih.govciteab.com

The following table summarizes the sensitivity profiles (IC50 values) of this compound in specific human tumor cell lines:

Cell Line TypeCell Line NameIC50 (nM)Reference(s)
Hematologic MalignancyK56220 mdpi.comnih.gov
Ovarian CarcinomaOVCAR-360 mdpi.comnih.gov
Colorectal CarcinomaHT-2960 mdpi.comnih.gov
Lung CarcinomaH460500 mdpi.comnih.gov
MelanomaLOX1000 mdpi.comnih.gov

In studies evaluating its activity against hematologic malignancies, this compound demonstrated potent inhibition of cell growth. For instance, in the K562 erythroid-leukemia cell line, this compound exhibited an IC50 of 20 nmol/L. mdpi.comnih.gov This indicates a high sensitivity of this cell line to this compound's cytotoxic effects.

This compound also displayed notable cytotoxic activity against ovarian carcinoma cell lines. The OVCAR-3 ovarian carcinoma cell line showed an IC50 of 60 nmol/L, highlighting this compound's efficacy in this cancer type. mdpi.comnih.gov Furthermore, this compound has shown strong activity in xenograft models of ovarian cancer, including taxane-resistant variants.

In the context of colorectal carcinoma, this compound demonstrated efficacy in inhibiting cell proliferation. The HT-29 colon carcinoma cell line was sensitive to this compound, with an IC50 of 60 nmol/L. mdpi.comnih.gov Beyond HT-29, significant growth delays have been noted in other colon carcinoma models, such as CX-1. google.com

This compound's activity extends to lung carcinoma cell lines. The H460 lung carcinoma cell line exhibited an IC50 of 0.5 μmol/L (500 nmol/L) against this compound. mdpi.comnih.gov Preclinical data also indicate prominent activity in LX-1 non-small cell lung carcinoma models. google.com

Melanoma cell lines have also shown sensitivity to this compound. The LOX melanoma cell line demonstrated an IC50 of 1 μmol/L (1000 nmol/L). mdpi.comnih.gov this compound has been curative in human LOX melanoma xenografts, further supporting its potential in treating melanoma. google.com

Inhibition of Cell Proliferation across Diverse Tumor Cell Lines

Proliferation Inhibition in Breast Cancer Cell Lines (e.g., MCF7/GFP)

This compound has shown notable activity in inhibiting the proliferation of breast cancer cell lines. In MCF7/GFP breast cancer cells, this compound inhibited proliferation with an IC50 of 63 nmol/L. Furthermore, it demonstrated an inhibitory effect on mitosis in these cells, with an IC50 of 72 nmol/L. This indicates that its primary antiproliferative mechanism involves the inhibition of mitotic progression. Studies have also indicated that this compound induces aberrant organization of spindle microtubules, rather than their complete depolymerization. Beyond MCF7/GFP, this compound's cytotoxicity was observed in other breast carcinoma lines, including the more sensitive MDA-MB-435 line (IC50 of 4 nM) and the less sensitive HS 578-T line (IC50 of 200 nM).

Table 1: this compound's Inhibitory Concentration (IC50) in Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF7/GFPBreast Cancer63
MDA-MB-435Breast Cancer4
HS 578-TBreast Cancer200

Activity in Pediatric Sarcoma Cell Lines

This compound has been extensively evaluated for its cytotoxicity against a panel of pediatric sarcoma cell lines, demonstrating significant growth inhibition and induction of cell cycle arrest and apoptosis. The IC50 values across Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma, and synovial sarcoma cell lines ranged from 0.002 μmol/L (2 nM) to 0.32 μmol/L (320 nM). For several of these cell lines, cell viability approached zero after 120 hours of continuous drug exposure at concentrations exceeding 0.16 μmol/L (100 ng/mL).

Table 2: this compound's Inhibitory Concentration (IC50) Range in Pediatric Sarcoma Cell Lines

Sarcoma TypeIC50 Range (nM)
Ewing's Sarcoma2 - 320
Rhabdomyosarcoma2 - 320
Osteosarcoma2 - 320
Synovial Sarcoma2 - 320

This compound exhibited sensitivity in Ewing's sarcoma cell lines, with IC50 values falling within the broader range of 2 to 320 nM. Specifically, in the SK-ES1 Ewing's sarcoma cell line, this compound induced a G2-M cell cycle arrest that persisted for 48 hours even after the drug was removed. Following 24 hours of treatment with 160 nM this compound, SK-ES1 cells showed an accumulation in the G2-M phase.

Rhabdomyosarcoma cell lines also demonstrated efficacy to this compound, with IC50 values within the 2 to 320 nM range. The RH30 rhabdomyosarcoma cell line, similar to SK-ES1, experienced a G2-M cell cycle arrest that lasted for 48 hours post-treatment. Notably, after 24 hours of exposure to 160 nM this compound, nearly all RH30 cells accumulated in the G2-M phase. In vitro studies further showed that more than half of both SK-ES1 and RH30 cells entered early or late apoptosis 48 hours after this compound treatment.

Osteosarcoma cell lines were responsive to this compound, with their IC50 values also falling within the 2 to 320 nM range.

Synovial sarcoma cell lines displayed activity against this compound, with IC50 values reported in the 2 to 320 nM range.

In Vivo Antitumor Activity in Xenograft Models

This compound has demonstrated significant in vivo antitumor activity in various human tumor xenograft models, particularly in pediatric sarcomas and pancreatic cancers. In severe combined immunodeficient (SCID) xenograft models of pediatric sarcomas, this compound showed significant antitumor activity across all tumor lines tested.

Specific responses observed in pediatric sarcoma xenograft models include:

Complete Response: Achieved in two synovial sarcoma lines, one osteosarcoma line, one rhabdomyosarcoma line, and one Ewing's sarcoma line. For instance, complete responses were observed with this compound treatment in mice bearing RD (rhabdomyosarcoma), SYO-1 (synovial sarcoma), and OS1 (osteosarcoma) tumor implants, which were maintained for the entire study period. Complete responses with subsequent tumor regrowth were seen in SK-PN-DW (Ewing's sarcoma) and HSSY-II (synovial sarcoma) xenografts.

Partial Response: Observed in one rhabdomyosarcoma (RH30) and one Ewing's sarcoma (SK-ES1) xenograft.

In vivo, a significant increase in apoptotic nuclei was apparent in xenograft tumors harvested within 24 hours after a 5-day course of this compound.

Beyond sarcomas, this compound also exhibited strong activity in other xenograft models:

Pancreatic Cancer: this compound HCl was highly active against the MiaPaCa pancreatic tumor xenograft model, inhibiting tumor growth by ≥98% (i.e., T/C of ≤ 2%) at 150 mg/kg/day for one week, and at 150, 120, and 80 mg/kg/day for three weeks of treatment. It was moderately active against the PANC-1 pancreatic tumor xenograft model, inhibiting tumor growth by 70% to 78% (i.e., T/C of 22% to 30%) at 150, 120, and 80 mg/kg/day for three weeks.

Prostate Carcinoma: In the PC-3 prostate carcinoma model, this compound HCl treatment inhibited tumor growth by 95% (T/C of 4.9-5.3%).

Other Solid Tumors: this compound resulted in a dose-dependent increase in tumor growth delay in the RL lymphoma, RPMI 8226 multiple myeloma, and MX-1 breast carcinoma models. It has also shown strong activity in xenograft mice models of breast and ovarian cancer, taxane-resistant ovarian cancer, melanoma, non-small cell lung carcinoma, and colon carcinoma.

Table 3: Summary of this compound's In Vivo Antitumor Activity in Xenograft Models

Xenograft ModelCancer TypeResponse Type / Tumor Growth Inhibition (TGI)
RDRhabdomyosarcomaComplete Response (maintained)
RH30RhabdomyosarcomaPartial Response
SK-ES1Ewing's SarcomaPartial Response
SK-PN-DWEwing's SarcomaComplete Response (with regrowth)
OS1OsteosarcomaComplete Response (maintained)
SYO-1Synovial SarcomaComplete Response (maintained)
HSSY-IISynovial SarcomaComplete Response (with regrowth)
MiaPaCaPancreatic Carcinoma≥98% TGI
PANC-1Pancreatic Carcinoma70-78% TGI
PC-3Prostate Carcinoma95% TGI
RL LymphomaLymphomaDose-dependent tumor growth delay
RPMI 8226Multiple MyelomaDose-dependent tumor growth delay
MX-1Breast CarcinomaDose-dependent tumor growth delay

Solid Tumor Xenograft Models

Colon Carcinoma Xenografts (e.g., CX-1)

Preclinical studies have shown that this compound exhibits prominent antitumor activity against human tumor xenografts, including colon carcinomas such as the CX-1 model. mdpi.comaacrjournals.orgresearchgate.net This activity contributes to a broad spectrum of antitumor effects observed in various cancer types. aacrjournals.org

Pediatric Sarcoma Xenografts

This compound has been extensively evaluated in preclinical models of pediatric sarcomas, demonstrating significant antitumor activity across all tested tumor lines. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net These studies utilized severe combined immunodeficient xenograft models of pediatric sarcomas, which were implanted heterotopically. nih.govaacrjournals.orgresearchgate.netresearchgate.net The tested sarcoma lines included Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma, and synovial sarcoma. nih.govaacrjournals.orgaacrjournals.org

Complete and Partial Response Rates

In preclinical xenograft models of pediatric sarcomas, this compound induced both complete and partial responses. Complete responses were observed in two synovial sarcoma lines, one osteosarcoma line, one rhabdomyosarcoma line, and one Ewing's sarcoma line. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net Additionally, partial responses were noted in one rhabdomyosarcoma and one Ewing's sarcoma line. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net

Table 1: Preclinical Response Rates of this compound in Pediatric Sarcoma Xenografts

Sarcoma TypeComplete Response (CR)Partial Response (PR)
Synovial Sarcoma2 lines0 lines
Osteosarcoma1 line0 lines
Rhabdomyosarcoma1 line1 line
Ewing's Sarcoma1 line1 line
Persistent G2-M Arrest in Xenograft Cells

This compound's mechanism of action involves inducing a G2-M cell cycle arrest in treated cells. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This effect was observed to persist for 48 hours after the drug was washed from the cells, specifically in the SK-ES1 (Ewing's sarcoma) and RH30 (rhabdomyosarcoma) cell lines. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This sustained cell cycle arrest is a critical step leading to the compound's cytotoxic effects. nih.govaacrjournals.orgaacrjournals.org

Increased Apoptotic Nuclei in Tumor Tissue

The G2-M block induced by this compound ultimately results in apoptosis. nih.govaacrjournals.orgaacrjournals.org In in vitro studies, more than half of the treated cells entered the early or late phases of apoptosis 48 hours after this compound treatment. nih.govaacrjournals.orgresearchgate.netresearchgate.net Furthermore, in vivo studies confirmed a significant increase in apoptotic nuclei within xenograft tumors. This increase was evident in tumors harvested within 24 hours following a 5-day course of this compound. nih.govaacrjournals.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Analog Development

Comparative Structural Analysis with Precursors and Analogues

Tasidotin's chemical structure is a deliberate evolution from naturally occurring dolastatins and earlier synthetic analogs, designed to optimize its interaction with cellular targets and its pharmacokinetic properties.

Dolastatin 10 is a tetrapeptide, while dolastatin 15 is characterized as a depsipeptide, both originally isolated from the sea hare Dolabella auricularia nih.govnih.gov. Dolastatin 10 is recognized as a potent anticancer agent that functions by inhibiting tubulin polymerization, leading to microtubule depolymerization and the formation of multipolar spindles, ultimately inducing cell apoptosis at very low concentrations nih.govd-nb.info. Dolastatin 15 also exhibits potential antineoplastic activity nih.gov.

This compound, a pentapeptide, is specifically a third-generation synthetic analog of dolastatin 15 nih.gov. In comparative studies evaluating the inhibition of tubulin assembly, this compound was found to be less potent than its natural precursors. Specifically, this compound was more than 12-fold less active than dolastatin 10 and 2- to 3-fold less active than dolastatin 15 in inhibiting tubulin assembly researchgate.netnih.gov.

Table 1: Comparative Tubulin Assembly Inhibition (IC50 Fold Difference Relative to this compound)

CompoundRelative Tubulin Assembly Inhibition (IC50)
This compound1x
Dolastatin 10>12x more active researchgate.netnih.gov
Dolastatin 152-3x more active researchgate.netnih.gov
Cemadotin (B145586)2-3x more active researchgate.netnih.gov
P5 (metabolite)More active than this compound nih.gov

Cemadotin is a synthetic analog of dolastatin 15 that precedes this compound in development nih.gov. It exerts its antineoplastic activity by suppressing spindle microtubule dynamics through binding to tubulin, thereby blocking mitosis nih.gov. This compound is synthesized utilizing the cemadotin backbone aacrjournals.org. Similar to the comparison with dolastatin 15, this compound was found to be 2- to 3-fold less active than cemadotin in inhibiting tubulin assembly researchgate.netnih.gov. Furthermore, this compound demonstrated substantially less cytotoxicity than cemadotin in certain cell lines nih.gov. Despite its activity, cemadotin yielded only marginal results in past clinical trials nih.gov.

Design Rationale for this compound’s Unique Structural Features

A key structural alteration in this compound is the replacement of the carboxyl-terminal ester group, present in dolastatin 15, with a carboxyl-terminal tert-butyl amide researchgate.netnih.govresearchgate.net. This type of modification, involving the conversion of the unique 2-hydroxyisovaleric acid-dolapyrrolidone (Hiva-Dpy2) terminal moieties to benzylamino and tert-butylamino groups, was also explored in earlier analogs like cemadotin researchgate.net. The specific incorporation of the tert-butylamide group in this compound is a defining feature aacrjournals.org.

The design of this compound as a third-generation dolastatin aimed to achieve superior metabolic stability and improved biodistribution compared to its predecessor, cemadotin researchgate.netresearchgate.net. This structural refinement has indeed enhanced its oral bioavailability, a significant advantage over previous generations of dolastatins researchgate.net. This compound has demonstrated marked antitumor activity in xenograft models when administered both orally and intravenously, highlighting the success of these design enhancements aacrjournals.org.

An important aspect of this compound's metabolic fate is its intracellular conversion. This compound is metabolized intracellularly into P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), a pentapeptide also found in dolastatin 15 and cemadotin nih.gov. Interestingly, P5 has shown greater activity than this compound as an inhibitor of tubulin assembly nih.gov. Additionally, this compound C-carboxylate, identified as a major intracellular metabolite of this compound, exhibits significantly enhanced potency, being 10 to 30 times more effective than this compound in altering the dynamic instability of purified microtubules biomedpharmajournal.orgnih.gov. This suggests that this compound may function as a relatively weak prodrug for the more functionally active this compound C-carboxylate nih.gov.

Mechanisms of Drug Resistance in Microtubule Targeted Agents

General Principles of Resistance to Anti-Tubulin Agents

Resistance to anti-tubulin agents can arise from several interconnected factors that compromise drug efficacy. These include reduced intracellular drug accumulation, ineffective interaction of the drug with its tubulin target, and impaired induction of programmed cell death (apoptosis) nih.gov. The dynamic equilibrium between polymerized and non-polymerized tubulin within the cell is also a critical determinant of how cancer cells respond to anti-mitotic chemotherapy plos.org. Furthermore, alterations in drug metabolism or subcellular distribution, and changes in the cellular response to mitotic arrest, can contribute to resistance ascopubs.org.

Role of Tubulin Isoforms (e.g., Beta III Tubulin Expression)

The β-tubulin subunit of the α/β-tubulin heterodimer is the primary cellular target for clinically used tubulin-binding agents oncotarget.com. Humans express at least seven distinct β-tubulin isotypes, and altered expression patterns of these isoforms are frequently observed in cancer, contributing significantly to drug resistance nih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgasploro.comresearchgate.net.

A prominent example is the overexpression of Class III β-tubulin (encoded by the TUBB3 gene), which is widely recognized as a marker of resistance to various microtubule-disrupting agents, including taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vinorelbine), in numerous cancer types, both in in vitro models and clinical settings nih.govplos.orgoncotarget.comaacrjournals.orgfrontiersin.orgasploro.comnih.govmdpi.com. Increased expression of βIII-tubulin has been linked to decreased clinical response to taxanes in breast cancer and ovarian tumors aacrjournals.org. This resistance is often attributed to βIII-tubulin's ability to enhance the dynamic instability of microtubules, thereby counteracting the stabilizing effects of taxanes nih.govmdpi.com. Conversely, downregulation of βIII-tubulin can render cells more sensitive to these drugs nih.gov.

However, the role of βIII-tubulin is not always straightforward, as some studies have indicated that increased TUBB3 expression in certain breast cancer and melanoma cells might correlate with increased drug sensitivity, highlighting the complexity and context-dependency of this resistance mechanism frontiersin.org. Research also suggests that βIII-tubulin may act as a conduit for pro-survival signals, such as PIM1, to integrate into the cytoskeleton, further contributing to drug resistance under microenvironmental stress nih.gov. The efficacy of drugs binding to the colchicine-binding site on tubulin appears to be less affected by changes in Class III β-tubulin expression compared to agents binding to the taxol or Vinca sites nih.gov.

The following table summarizes the association of β-tubulin isoforms with drug resistance:

Tubulin IsoformAssociated Drug ClassEffect on ResistanceReferences
βIII-tubulinTaxanes, Vinca AlkaloidsOverexpression confers resistance nih.govplos.orgoncotarget.comaacrjournals.orgfrontiersin.orgasploro.comnih.govmdpi.com
βIII-tubulinColchicine-site bindersEfficacy unaffected by expression changes nih.gov
βIII-tubulinPaclitaxel, VinorelbineDownregulation increases sensitivity nih.gov
βIII-tubulinTaxanesEnhances dynamic instability, counteracting drug action nih.govmdpi.com
βIII-tubulinVarious (context-dependent)Can be associated with increased drug sensitivity frontiersin.org

Acquired Tubulin Gene Mutations

Acquired mutations within the tubulin gene, particularly in the β-tubulin subunit, represent a significant mechanism of resistance to MTAs aacrjournals.orgoncotarget.comaacrjournals.orgaacrjournals.orgnih.govtandfonline.com. These mutations can directly affect the drug-binding site on tubulin, thereby impairing the drug's ability to bind effectively and exert its cytotoxic effects aacrjournals.org. For instance, specific mutations in βI-tubulin, such as A296T and R306H/C, have been identified in cancer cell lines resistant to peloruside A and laulimalide. These mutations were shown to functionally confer resistance by reducing the drugs' ability to induce G2-M cell cycle arrest and tubulin polymerization nih.gov.

Mutations can occur in the predominant class I β-tubulin (M40 isotype) aacrjournals.org. In some cases, the development of high-level resistance involves a two-step genetic event: an initial point mutation in one β-tubulin allele at the drug's binding site, followed by the loss of heterozygosity (LOH) of the other wild-type β-tubulin allele after prolonged drug exposure tandfonline.com. While these mutations are well-documented in in vitro models, their precise role in clinical drug resistance remains an area of ongoing investigation aacrjournals.org.

Efflux Pump Mechanisms (e.g., ABC, MRP) in Microtubule-Binding Agents

Membrane efflux pumps belonging to the ATP-binding cassette (ABC) superfamily constitute a primary mechanism of drug resistance in cancer cells exposed to microtubule-binding agents nih.govnih.govnih.govoaepublish.comfrontiersin.org. These transporters actively pump chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration below therapeutic levels nih.govoaepublish.com.

The most well-characterized ABC transporter involved in multidrug resistance (MDR) is P-glycoprotein (P-gp), encoded by the MDR1 gene (also known as ABCB1) nih.govnih.govnih.govoaepublish.com. P-gp is known to actively efflux a wide range of anti-tubulin agents, including vinca alkaloids (e.g., vinblastine, vincristine) and taxanes (e.g., paclitaxel, docetaxel), leading to reduced intracellular drug accumulation and diminished cytotoxic activity nih.govoncotarget.comnih.gov. Notably, Tasidotin has been identified as a substrate for P-glycoprotein, with studies showing lower intracellular accumulation of this compound in P-gp overexpressing cells, which contributes to resistance medchemexpress.com.

Beyond P-gp, other members of the ABC transporter family also play a role in the efflux of anti-tubulin agents. Multidrug Resistance-associated Protein 1 (MRP1, ABCC1) is known to transport vinca alkaloids, while taxanes can be substrates for MRP2 and MRP7 nih.govpharmacologyeducation.org. The overexpression of the MDR1 gene is considered the most common form of clinical resistance to these agents nih.gov. Despite extensive research, clinical attempts to overcome drug resistance by co-administering microtubule-targeting agents with efflux pump inhibitors have largely yielded disappointing results nih.gov.

Advanced Research Methodologies and Emerging Applications

Biophysical Investigations of Tubulin-Tasidotin Interactions

Tasidotin functions as a microtubule-targeted agent, influencing the dynamic instability of microtubules, which are crucial for cell division. nih.gov Unlike many other microtubule-targeted drugs that primarily inhibit tubulin polymerization, this compound exhibits a distinct mode of action. While it weakly inhibits the polymerization of purified tubulin into microtubules, with an IC₅₀ of approximately 30 µmol/L, its primary impact is on microtubule dynamics at much lower concentrations. nih.gov

Biophysical studies have revealed that this compound strongly suppresses the dynamic instability of microtubules at their plus ends at concentrations 5 to 10 times below those required for polymerization inhibition. nih.gov Its key actions at the plus ends include a reduction in the shortening rate, a decrease in the switching frequency from growth to shortening (catastrophe frequency), and a diminished fraction of time microtubules spend in a growing state. nih.gov Notably, this compound does not inhibit the growth rate of microtubules, a characteristic that differentiates it from many other microtubule-targeted agents. nih.gov

Conversely, this compound enhances microtubule dynamic instability at the minus ends. This effect manifests as an increased shortening length, a greater fraction of time spent in shortening, and an elevated catastrophe frequency, alongside a reduction in rescue frequency. nih.gov The major intracellular metabolite of this compound, this compound C-carboxylate, demonstrates qualitatively similar alterations in microtubule dynamic instability but is significantly more potent, exhibiting 10 to 30 times greater activity. nih.gov These findings suggest that the principal mechanism by which this compound inhibits cell proliferation is through the suppression of spindle microtubule dynamics. nih.gov It has also been observed that this compound suppresses the nucleation of microtubule-associated protein (MAP)-rich microtubules and reduces microtubule number concentration. citeab.com The compound is believed to bind along the length of microtubules, similar to taxol, rather than exclusively at the plus ends. metabolomicsworkbench.org

The biophysical effects of this compound on microtubule dynamics are summarized in the table below:

Effect on Microtubule DynamicsThis compound (Parent Compound)This compound C-Carboxylate (Metabolite)
Tubulin Polymerization (IC₅₀)~30 µmol/L (weak inhibition) nih.govNot specified, but generally more potent nih.gov
Plus End Dynamic InstabilityStrongly suppressed nih.govQualitatively similar, 10-30x more potent nih.gov
Shortening RateReduced nih.govReduced nih.gov
Catastrophe FrequencyReduced (at plus ends) nih.govReduced (at plus ends) nih.gov
Growth RateNot inhibited nih.govNot inhibited nih.gov
Minus End Dynamic InstabilityEnhanced nih.govQualitatively similar, 10-30x more potent nih.gov
Microtubule NucleationSuppressed (MAP-rich) citeab.comNot specified

Computational Modeling and Binding Prediction

Computational methodologies play an increasingly vital role in drug discovery, enabling the prediction of drug-target interactions and optimizing lead compounds. chembase.cn For this compound, computational approaches have been employed to predict its bioactivity. Specifically, bioactivity scores for this compound have been predicted using empirical procedures, based on comparisons with molecular structures possessing well-characterized pharmacological properties. nih.gov

These computational techniques often involve virtual screening, where large chemical libraries are screened to identify potential lead compounds, thereby conserving time and resources. chembase.cn Other relevant computational methods include 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking studies, and molecular dynamics simulations. chembase.cnnih.gov These tools are crucial for resolving drug target structures and understanding drug-target interactions with high precision. chembase.cn Advances in predicting drug-target binding affinity (DTA) are also incorporating dynamic protein features to capture conformational flexibility, which is essential for accurate binding predictions. google.com

Novel Preclinical Research Applications and Potentials

This compound, also known as ILX-651, is a synthetic pentapeptide derivative of dolastatin 15, recognized for its metabolic stability and oral bioavailability. citeab.comchem960.com Preclinical studies have demonstrated its significant cytotoxic activity across a broad spectrum of human solid tumor cell lines. jkchemical.comnih.gov

In various in vitro assays, this compound has shown potent growth-inhibitory activity. For instance, its IC₅₀ values against several human tumor cell lines include:

Cell LineIC₅₀ (nM)Reference
K562 erythroid-leukemia20 jkchemical.comnih.gov
OVCAR-3 ovarian carcinoma60 jkchemical.comnih.gov
HT-29 colon carcinoma60 jkchemical.comnih.gov
MCF7/GFP breast cancer63 nih.gov
H460 lung carcinoma500 jkchemical.comnih.gov
LOX melanoma1000 jkchemical.comnih.gov

Beyond in vitro efficacy, this compound has exhibited robust antitumor activity in in vivo xenograft models. It has induced complete responses in early- and late-stage breast carcinoma, melanoma, and prostate cancer models. jkchemical.comnih.gov In the P388 murine leukemia model, this compound significantly increased survival time. jkchemical.com Further studies in xenograft models of pediatric solid tumors, including rhabdomyosarcoma, Ewing's sarcoma, synovial sarcoma, and osteosarcoma, have shown significant growth inhibition and antitumor activity. citeab.com Complete responses were observed and maintained throughout the study period in mice with RD, SYO-1, and OS1 tumor implants. citeab.com

This compound's ability to induce G2-M cell cycle arrest and subsequent apoptosis has been observed in cell lines such as SK-ES1 and RH30. Its promising antineoplastic activity, coupled with its distinct mechanism of action and favorable metabolic stability, underscores its potential for broad therapeutic applications in cancer treatment. citeab.com

Q & A

Q. What is the primary mechanism by which Tasidotin inhibits cancer cell proliferation?

this compound suppresses microtubule dynamics at the plus ends of spindle microtubules, stabilizing them and disrupting mitotic progression. This stabilization reduces shortening rates, catastrophe frequency, and growth duration of microtubules, leading to mitotic arrest. Notably, its major metabolite, this compound C-carboxylate, exhibits 10–30 times greater potency in altering microtubule dynamics but requires intracellular conversion for activity .

Q. How does this compound penetrate the central nervous system (CNS) in preclinical models?

In non-human primates, this compound demonstrates effective cerebrospinal fluid (CSF) penetration, with a plasma-to-CSF AUC ratio of 1.1 ± 0.3. This was determined via intravenous administration (0.75 mg/kg) and subsequent pharmacokinetic analysis using model-independent and model-dependent methods. The CSF half-life (96 ± 40 minutes) supports its potential utility in CNS malignancies .

Q. What experimental models are used to evaluate this compound’s antitumor efficacy?

Preclinical studies utilize xenograft models (e.g., pediatric sarcomas) and in vitro cell lines (e.g., MCF7/GFP breast cancer cells). In vivo efficacy is assessed through tumor volume reduction, apoptosis markers (e.g., caspase activation), and mitotic arrest quantification. In vitro IC₅₀ values (0.002–0.32 µM in sarcoma models) guide dosing for translational studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro metabolite potency and in vivo efficacy?

Despite this compound C-carboxylate’s superior in vitro microtubule inhibition (>10x potency), its weak cellular uptake limits in vivo activity. Methodological approaches include:

  • Quantifying intracellular metabolite levels via LC-MS in tumor biopsies .
  • Using prolyloligopeptidase-overexpressing cell lines to enhance metabolic conversion .
  • Correlating pharmacokinetic parameters (e.g., AUC, Cmax) with tumor response in xenograft models .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent neutropenia in clinical trials?

Ordered logistic regression models can associate exposure metrics (e.g., this compound AUC, Cmax) with neutropenia severity. Dose proportionality is assessed using power models (e.g., AUCDoseβ\text{AUC} \propto \text{Dose}^\beta), where β > 1 indicates non-linearity. Non-compartmental pharmacokinetic analysis (WinNonlin) is standard for deriving clearance and half-life .

Q. How should experimental designs account for this compound’s biphasic plasma decay and metabolite accumulation?

  • Sampling frequency: Collect plasma/CSF samples at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose to capture rapid distribution (t1/2<45t_{1/2} < 45 minutes) and delayed metabolite appearance.
  • Modeling: Use compartmental models to distinguish parent drug kinetics from metabolite disposition, particularly in tissues with high peptidase activity (e.g., liver) .

Q. What methodologies address this compound’s differential effects on microtubule plus vs. minus ends?

  • In vitro dynamics: Use time-lapse microscopy with purified tubulin to measure plus-end shortening rates and catastrophe frequencies. Minus-end effects are quantified in seeded microtubule assays under steady-state conditions .
  • Mitotic spindle analysis: Employ GFP-tagged tubulin in live cells to visualize spindle organization and chromosome alignment defects during mitotic arrest .

Methodological Considerations

Q. How to optimize this compound dosing schedules for maximum therapeutic index?

Preclinical data suggest a 5-day every 3-week schedule minimizes toxicity (e.g., neutropenia) while maintaining efficacy. Clinical phase I trials identified 27.3 mg/m²/day as the MTD, with dose-limiting toxicity (DLT) thresholds guided by ANC suppression models .

Q. What validation strategies ensure reliability in measuring this compound’s microtubule dynamics?

  • Internal controls: Include vinca alkaloids (e.g., vinblastine) as comparators for microtubule destabilization.
  • Blinded analysis: Use automated tracking software (e.g., MetaMorph) to reduce observer bias in dynamic instability measurements .

Q. How to design translational studies bridging this compound’s preclinical and clinical pharmacokinetics?

  • Interspecies scaling: Apply allometric principles to convert murine/primates doses to human equivalents, adjusting for metabolic rate differences.
  • CSF sampling: In clinical trials, pair lumbar punctures with plasma sampling to validate CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasidotin
Reactant of Route 2
Reactant of Route 2
Tasidotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.